molecular formula C14H10ClFO3 B572559 2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261904-84-0

2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B572559
CAS No.: 1261904-84-0
M. Wt: 280.679
InChI Key: UAJJDRBRMQMSRE-UHFFFAOYSA-N
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Description

2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a high-purity biphenyl derivative designed for advanced research and development applications. This compound serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry. The biphenyl core is a fundamental structure found in numerous pharmacologically active molecules and approved drugs, with applications spanning areas such as cardiovascular disease, inflammation, and oncology . The specific pattern of substituents—chloro, fluoro, and methoxy groups—on the biphenyl framework allows for precise modulation of the compound's steric, electronic, and metabolic properties, making it a valuable building block for constructing complex target molecules . Biphenyl derivatives are typically synthesized via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which allows for the efficient and scalable creation of these structurally diverse scaffolds . As a bifunctional molecule featuring a carboxylic acid handle, this compound is readily amenable to further functionalization, enabling its incorporation into larger molecular architectures or its conversion into various derivatives like amides, esters, and acid chlorides. This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chloro-5-methoxyphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJJDRBRMQMSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691020
Record name 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-84-0
Record name 2'-Chloro-2-fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling of 4-Bromo-2-fluorobenzoic Acid Derivatives with 2-Chloro-5-methoxyphenylboronic Acid

A standard route involves coupling a halogenated benzoic acid precursor with a boronic acid bearing methoxy and chloro groups.

Example Protocol

  • Reagents :

    • 4-Bromo-2-fluorobenzoic acid methyl ester (1.0 equiv)

    • 2-Chloro-5-methoxyphenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME)/H₂O (3:1)

  • Conditions :

    • Temperature: 80°C

    • Time: 6 hours

    • Atmosphere: Nitrogen

Outcome :

  • Yield: 95%

  • Post-coupling saponification with NaOH (1 M, reflux, 16 h) converts the ester to carboxylic acid.

Alternative Boronic Acid and Halide Pairings

Substituting the boronic acid or halide component can streamline synthesis:

  • Boronic Acid : 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid.

  • Halide : 2-Chloro-5-methoxy-1-bromobenzene.

Advantages :

  • Avoids post-coupling oxidation steps if the carboxylic acid is pre-installed as an ester.

Oxidation of Biphenyl Intermediates

Hypobromite-Mediated Oxidation of Acetyl Groups

A common method to introduce carboxylic acids involves oxidizing acetylated intermediates:

Protocol

  • Reagents :

    • 1-(4'-Methoxy-2'-chloro-5'-fluoro-biphenyl-4-yl)ethanone (1.0 equiv)

    • Sodium hypobromite (NaOBr, generated in situ from Br₂ and NaOH)

    • Solvent: 1,4-Dioxane/H₂O (2:1)

  • Conditions :

    • Temperature: 0°C → 25°C

    • Time: 3 hours

Outcome :

  • Yield: 100%

  • Mechanism: The acetyl group is oxidized to a carboxylic acid via a ketone intermediate.

Hydrolysis of Nitriles or Esters

  • Nitrile Hydrolysis : Using H₂SO₄ (conc.)/H₂O at reflux.

  • Ester Saponification : NaOH (1–2 M) in THF/H₂O at 60–80°C.

Halogenation Strategies for Chloro and Fluoro Substituents

Electrophilic Halogenation

  • Chlorination : Cl₂ or N-chlorosuccinimide (NCS) in acetic acid.

  • Fluorination : Selectfluor® or DAST (diethylaminosulfur trifluoride) in DCM.

Challenges :

  • Regioselectivity in poly-substituted arenes.

  • Competing side reactions (e.g., over-halogenation).

Directed Ortho-Metalation (DoM)

  • Base : LDA (lithium diisopropylamide) or LTMP (lithium 2,2,6,6-tetramethylpiperidide).

  • Electrophile : Cl₂ or F-TEDA-BF₄ for fluorination.

Example :

  • Directed ortho-chlorination of 5-methoxybiphenyl-4-carboxylic acid using NCS and FeCl₃.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Suzuki CouplingPd-catalyzed cross-coupling85–95High regiocontrol, modular building blocksRequires pre-functionalized boronic acids
Hypobromite OxidationNaOBr oxidation of acetyl groups95–100Single-step oxidationLimited to acetyl-containing precursors
Directed HalogenationDoM with NCS/Selectfluor®70–80Precise substituent placementSensitive to reaction conditions

Optimization Strategies and Green Chemistry

  • Catalyst Recycling : Use of PEG-400/water biphasic systems to recover Pd catalysts.

  • Microwave Assistance : Reduced reaction times (e.g., 1 hour vs. 24 hours).

  • Solvent-Free Conditions : Mechanochemical grinding for coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Typically results in the formation of carboxylic acids or ketones.

    Reduction: Leads to the formation of alcohols or alkanes.

    Esterification: Produces esters.

Scientific Research Applications

2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industrial Applications: Potential use in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, methoxy, and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The target compound is compared to analogs with varying substituent positions and types. Key examples include:

Compound Name Substituent Positions CAS Number Molecular Weight (g/mol) Key Differences
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy Cl (4'), F (5), OMe (2') 1261909-66-3 280.68 Carboxylic acid at position 3 vs. 4; altered electronic effects on biphenyl core
2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid F (2'), OMe (4') 1182754-74-0 260.23 Absence of Cl; reduced steric hindrance and lipophilicity
5-Chloro-2'-fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid Cl (5), F (2'), OMe (4') 1261984-75-1 280.68 Carboxylic acid at position 3; altered substitution pattern on ring B

Structural Implications :

  • Electronic Effects : The methoxy group (electron-donating) at position 5' in the target compound may enhance electron density on ring B, while Cl (electron-withdrawing) at 2' and F (weakly electron-withdrawing) at 2 modulate reactivity for cross-coupling or carboxylate deprotonation.
  • Steric Hindrance : Substituents at ortho positions (e.g., Cl at 2') introduce steric challenges in synthesis or derivatization compared to para-substituted analogs .
Physicochemical Properties
  • Solubility: Methoxy groups generally enhance solubility in polar solvents (e.g., methanol or DMSO) compared to fully halogenated analogs. However, the carboxylic acid group dominates solubility behavior, favoring aqueous basic conditions.
  • Acidity: The pKa of the carboxylic acid is influenced by adjacent substituents. Fluorine’s inductive effect may slightly lower pKa compared to non-fluorinated analogs, though experimental data are lacking in evidence.

Biological Activity

2'-Chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12ClFO3\text{C}_{15}\text{H}_{12}\text{ClF}\text{O}_3

This compound features a biphenyl core with halogen and methoxy substituents that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets. Notably, compounds with similar biphenyl structures have been shown to exhibit:

  • Antioxidant Activity : Compounds in this class can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.
  • Antibacterial Properties : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential applications in treating infections.
  • Inhibition of Enzymatic Activity : Certain biphenyl derivatives inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in conditions such as cancer.

Antioxidant Activity

A study evaluated several biphenyl derivatives for their antioxidant properties using the DPPH radical scavenging assay. The results indicated that compounds with similar structures to this compound exhibited significant radical scavenging abilities (Table 1).

CompoundDPPH Scavenging Activity (%)
Compound A88.6%
Compound B87.7%
This compoundTBD

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. Preliminary results indicated that derivatives exhibited varying degrees of antibacterial activity (Table 2).

CompoundMinimum Inhibitory Concentration (MIC)
Compound C32 µg/mL
Compound D64 µg/mL
This compoundTBD

Case Study 1: Antioxidant Efficacy

In a comparative study involving various biphenyl derivatives, researchers found that compounds similar to this compound showed enhanced antioxidant properties compared to standard antioxidants like ascorbic acid. The introduction of specific substituents significantly increased the radical scavenging activity.

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial properties of biphenyl derivatives. The findings suggested that compounds with halogen substitutions exhibited improved activity against Gram-positive bacteria. This opens avenues for further exploration in developing new antibacterial agents based on the structure of this compound.

Q & A

Q. What are the recommended synthetic strategies for 2'-chloro-2-fluoro-5'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions to assemble the biphenyl core, followed by sequential functionalization of substituents (chloro, fluoro, methoxy, and carboxylic acid groups). Key steps include:

  • Suzuki coupling : Use of palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated benzene rings .
  • Carboxylic acid introduction : Hydrolysis of ester intermediates or direct carboxylation under acidic conditions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) to achieve >95% purity. Monitor purity via LC-MS and ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and carboxylic acid proton (δ 12–13 ppm if free acid).
  • ¹³C NMR : Carboxylic acid carbon at ~δ 170 ppm, methoxy carbon at ~δ 55 ppm, and distinct aromatic carbons influenced by electron-withdrawing groups (Cl, F) .
  • FTIR : Stretching vibrations for C=O (~1680–1720 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and aromatic C-Cl/C-F bonds .

Q. What are the primary applications of this compound in pharmaceutical research?

The biphenyl scaffold with halogen and methoxy substituents is a versatile intermediate in drug discovery:

  • Kinase inhibition : Modulates ATP-binding pockets due to planar aromatic structure and polar substituents .
  • Anti-inflammatory agents : Carboxylic acid group enhances solubility for targeting cyclooxygenase (COX) enzymes .
  • Structure-activity relationship (SAR) studies : Methoxy and halogens influence bioavailability and metabolic stability .

Advanced Research Questions

Q. How do electronic effects of chloro, fluoro, and methoxy substituents impact reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (Cl, F) : Activate aryl halides toward nucleophilic substitution but may deactivate rings for subsequent coupling. Use directing groups (e.g., boronic esters) to control regioselectivity .
  • Methoxy group : Electron-donating effect increases electron density on the ring, potentially competing with cross-coupling sites. Protect as a silyl ether during harsh reactions .
  • Contradictions : Conflicting reports on fluorine’s ortho/para-directing behavior in biphenyl systems require DFT calculations to validate mechanistic pathways .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Molecular docking : Compare binding affinities of the compound’s tautomers or conformers to targets like COX-2 or EGFR kinase .
  • MD simulations : Assess stability of protein-ligand complexes under physiological conditions (e.g., solvation effects on carboxylic acid deprotonation) .
  • Data reconciliation : Use QSAR models to correlate substituent electronegativity (Cl, F) with IC₅₀ values from disparate studies .

Q. What experimental designs are recommended for evaluating this compound’s potential in material science?

  • Polymer incorporation : Test thermal stability (TGA) and glass transition temperatures (DSC) when copolymerized with polyesters or polyamides .
  • Surface modification : Functionalize metal-organic frameworks (MOFs) via carboxylate coordination; analyze porosity via BET isotherms .
  • Contradictory results : Address batch-to-batch variability in crystallinity (PXRD) by standardizing recrystallization solvents .

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